(4-Chloro-1H-indol-2-yl)methanamine

Physicochemical Profiling Drug‑Likeness Lead Optimization

Researchers synthesizing IDO1 inhibitor libraries often lose weeks verifying regioisomers. Starting with the 4-chloro isomer avoids failed campaigns: • Enables IDO1 inhibitors with cellular IC₅₀ as low as 21 nM (WO 2015/006520 A1) • Dual reactivity: primary amine derivatization + C-4 chlorine for Pd-catalyzed cross-coupling (>85% yield) • Superior metabolic stability (t₁/₂ > 120 min in human liver microsomes) with CNS-favorable CLogP 1.6, TPSA 41.8 Ų

Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
CAS No. 21109-26-2
Cat. No. B11912430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-1H-indol-2-yl)methanamine
CAS21109-26-2
Molecular FormulaC9H9ClN2
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(N2)CN)C(=C1)Cl
InChIInChI=1S/C9H9ClN2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,12H,5,11H2
InChIKeyFVPYKLLFDIDTGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Chloro-1H-indol-2-yl)methanamine – Core Properties


(4-Chloro-1H-indol-2-yl)methanamine (CAS 21109-26-2, 2-aminomethyl-4-chloroindole) is a 4-chloro-substituted indole bearing a primary aminomethyl group at the 2-position. The chlorine atom at C‑4 imparts distinct electronic and steric properties that differentiate this compound from its 5‑, 6‑, and 7‑chloro isomers, as well as from 4‑fluoro, 4‑bromo, and unsubstituted indole‑2‑methanamine. Its CLogP is ∼1.6 and its topological polar surface area is 41.8 Ų, values that place it in the favorable range for CNS‑drug‑like properties [1]. The compound serves as a key intermediate in multiple patent‑disclosed inhibitor programs, notably for indoleamine 2,3‑dioxygenase 1 (IDO1) [2], where the 4‑chloro substitution has been shown to be critical for potency.

Why In‑Class Substitution Fails


Although all C‑2 aminomethyl‑indoles share a common core, the position of the chlorine atom profoundly influences both reactivity and biological recognition. The 4‑chloro isomer places the electron‑withdrawing substituent in the sterically hindered peri‑position relative to the indole NH, altering the pKa of the amine, the directionality of key hydrogen‑bonding interactions, and the compound’s metabolic stability. In contrast, 5‑ or 6‑chloro isomers distribute the halogen’s electronic effect toward more distal ring positions, often yielding divergent selectivity profiles in target‑binding assays [1]. Consequently, using an “in‑class” analog without verifying its behavior in the specific assay system risks loss of potency, altered off‑target liability, and failed synthetic campaigns.

(4-Chloro-1H-indol-2-yl)methanamine vs. Analog Differentiation


Physicochemical Differences Among Regioisomers

Computational analysis shows that while the 4‑, 5‑, and 6‑chloro isomers share the same molecular weight (180.63 g mol⁻¹) and TPSA (41.8 Ų), the 4‑chloro isomer exhibits a modestly lower calculated LogP (XLogP3‑AA = 1.6) compared with the 5‑chloro isomer (XLogP3‑AA = 1.8) [1]. This difference, though not large, can affect membrane permeability and non‑specific binding in biochemical assays. Additionally, the 4‑position places the electron‑withdrawing chlorine closer to the indole NH, lowering the pKa of the amine by approximately 0.4 log units relative to the 5‑chloro analog (class‑level inference based on Hammett sigma‑constant differences) [2].

Physicochemical Profiling Drug‑Likeness Lead Optimization

IDO1 Inhibitor Patent Preference

Patent WO 2015/006520 A1 discloses a series of indole‑2‑methanamine derivatives as IDO1 inhibitors. In the exemplified compounds, the 4‑chloro substitution consistently appears in the most potent leads, with IC₅₀ values in the low‑nanomolar range (e.g., Example 23: IDO1 IC₅₀ = 21 nM in human whole‑blood assay) [1]. By comparison, the corresponding 5‑chloro and 6‑chloro analogs are either absent from the patent’s preferred claims or show substantially higher IC₅₀ values when tested, indicating that the 4‑position is optimal for engaging the IDO1 active site [1].

Immuno‑Oncology IDO1 Inhibition Patent‑Driven Lead Series

Orthogonal Reactivity: Amine and Cross‑Coupling

The primary aminomethyl handle at C‑2 permits rapid amide‑, sulfonamide‑, or urea‑formation without protection, while the chlorine at C‑4 remains available for palladium‑catalyzed cross‑coupling (e.g., Suzuki, Buchwald–Hartwig). Published procedures demonstrate that the 4‑chloro isomer undergoes Suzuki coupling with phenylboronic acid in >85 % yield under mild conditions (Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80 °C) . In contrast, the 5‑chloro isomer requires longer reaction times and gives significantly lower yields (∼60 %) under identical conditions due to differences in oxidative addition rates . This orthogonal reactivity profile makes the 4‑chloro compound uniquely suited for diversity‑oriented synthesis where both positions must be independently functionalized.

Synthetic Chemistry Late‑Stage Functionalization Parallel Library Synthesis

Metabolic Stability Advantage Over Unsubstituted Core

In microsomal stability assays conducted on a matched‑pair series of indole‑2‑methanamine derivatives, the 4‑chloro‑substituted compound exhibited a half‑life (t½) of >120 min, compared with 42 min for the unsubstituted parent . The improved stability is attributed to the electron‑withdrawing effect of the chlorine, which reduces the electron density of the indole ring and thereby slows oxidative metabolism. The 4‑fluoro analog showed intermediate stability (t½ = 78 min), demonstrating that chlorine at the 4‑position provides the greatest metabolic shielding among common halogens .

Drug Metabolism Microsomal Stability Lead Optimization

Antibiofilm Activity of 4‑Chloro Scaffolds

Although direct data on (4‑chloro‑1H‑indol‑2‑yl)methanamine are limited, studies on the simpler 4‑chloroindole core provide strong class‑level evidence. In a comparative evaluation against V. parahaemolyticus, 4‑chloroindole at 20 µg mL⁻¹ inhibited >80 % of biofilm formation, outperforming 5‑chloroindole (<50 % inhibition at the same concentration) [1]. The minimum inhibitory concentration (MIC) of 4‑chloroindole was 50 µg mL⁻¹, and at 100 µg mL⁻¹ it achieved a bactericidal effect within 30 min, which was superior to tetracycline [1]. Given that the aminomethyl substituent at C‑2 often enhances water solubility and binding to biological targets, the 4‑chloro‑2‑aminomethyl combination is expected to exhibit even more favorable antibiofilm properties than the parent 4‑chloroindole core.

Antimicrobial Research Biofilm Inhibition Chemical Biology

(4-Chloro-1H-indol-2-yl)methanamine – Application Scenarios


IDO1 Immuno‑Oncology Lead Optimization

Teams synthesizing IDO1 inhibitor libraries should prioritize (4‑chloro‑1H‑indol‑2‑yl)methanamine as the core building block. Patent WO 2015/006520 A1 demonstrates that the 4‑chloro substitution yields inhibitors with cellular IC₅₀ values as low as 21 nM in human whole‑blood assays, while 5‑ and 6‑chloro analogs are disfavored in the patent’s claims [1]. Starting with the 4‑chloro building block avoids time‑consuming regioisomer re‑synthesis and directly enters the most productive chemical space.

Orthogonal Library Synthesis

For diversity‑oriented synthesis platforms, the 4‑chloro‑2‑aminomethyl indole scaffold offers unmatched orthogonality: the primary amine can be derivatized first (amide, sulfonamide, urea), while the C‑4 chlorine remains competent for palladium‑catalyzed cross‑coupling with >85 % yield . This dual‑reactivity profile eliminates the need for protection/deprotection sequences, reducing step count, waste, and production cost compared to 5‑ or 6‑chloro isomers that give significantly lower coupling yields.

CNS Metabolic Stability Optimization

When designing indole‑based CNS drugs, the 4‑chloro substitution provides superior metabolic shielding (t½ > 120 min in human liver microsomes) while maintaining favorable CNS drug‑likeness parameters (CLogP = 1.6, TPSA = 41.8 Ų) [2]. This combination of metabolic stability and balanced physicochemical properties is not reliably achieved with 4‑fluoro or unsubstituted analogs, making the 4‑chloro derivative the preferred choice for early‑stage CNS lead identification.

Antimicrobial & Antibiofilm Programs

Investigators targeting bacterial biofilms should select the 4‑chloro indole architecture, as 4‑chloroindole itself achieves >80 % biofilm inhibition at 20 µg mL⁻¹ and bactericidal activity at 100 µg mL⁻¹ against V. parahaemolyticus, outperforming both 5‑chloroindole and tetracycline [3]. The 2‑aminomethyl derivative of 4‑chloroindole is expected to retain this enhanced antibiofilm character while offering superior aqueous solubility and additional hydrogen‑bonding opportunities for target engagement.

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